molecular formula C14H18O4 B1348814 Diethyl 2-(p-tolyl)malonate CAS No. 29148-27-4

Diethyl 2-(p-tolyl)malonate

Cat. No. B1348814
CAS RN: 29148-27-4
M. Wt: 250.29 g/mol
InChI Key: WGBSHZUHSDGHLV-UHFFFAOYSA-N
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Patent
US06472396B1

Procedure details

To a solution of sodium (184 mg) in 12 ml of ethanol are added 0.95 ml of diethyl 2-(4-Methylphenyl)malonate and 360 mg of urea, then the mixture is refluxed for 3 hours. A white solid separates, which is filtered and redissolved in 4 ml of water. The solution is acidified to pH=1-2 by adding 6 N hydrochloric acid. A white solid separates, which is collected by filtration, washed with 15 ml of water and dried under vacuum. 619 mg of the product are obtained, m.p. 271° C.
Quantity
184 mg
Type
reactant
Reaction Step One
Quantity
0.95 mL
Type
reactant
Reaction Step One
Name
Quantity
360 mg
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Na].[CH3:2][C:3]1[CH:8]=[CH:7][C:6]([CH:9]([C:15]([O:17]CC)=O)[C:10]([O:12]CC)=O)=[CH:5][CH:4]=1.[NH2:20][C:21]([NH2:23])=[O:22]>C(O)C>[CH3:2][C:3]1[CH:4]=[CH:5][C:6]([CH:9]2[C:10](=[O:12])[NH:23][C:21](=[O:22])[NH:20][C:15]2=[O:17])=[CH:7][CH:8]=1 |^1:0|

Inputs

Step One
Name
Quantity
184 mg
Type
reactant
Smiles
[Na]
Name
Quantity
0.95 mL
Type
reactant
Smiles
CC1=CC=C(C=C1)C(C(=O)OCC)C(=O)OCC
Name
Quantity
360 mg
Type
reactant
Smiles
NC(=O)N
Name
Quantity
12 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is refluxed for 3 hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
A white solid separates, which is filtered
DISSOLUTION
Type
DISSOLUTION
Details
redissolved in 4 ml of water
ADDITION
Type
ADDITION
Details
by adding 6 N hydrochloric acid
FILTRATION
Type
FILTRATION
Details
A white solid separates, which is collected by filtration
WASH
Type
WASH
Details
washed with 15 ml of water
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=C(C=C1)C1C(NC(NC1=O)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 619 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.